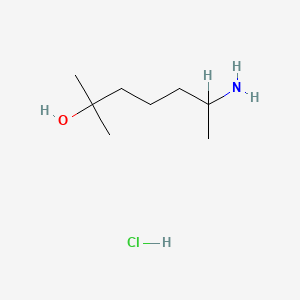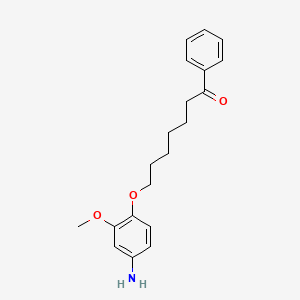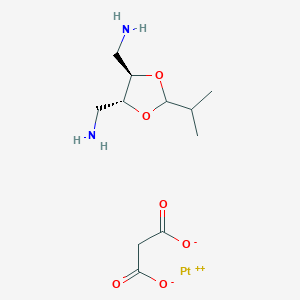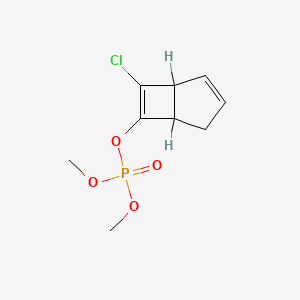![molecular formula C22H32O B1673184 (6AR,10AR)-3-(1,1-Dimethylbutyl)-6A,7,10,10A-tetrahydro-6,6,9-trimethyl-6H-dibenzo[B,D]pyran CAS No. 259869-55-1](/img/structure/B1673184.png)
(6AR,10AR)-3-(1,1-Dimethylbutyl)-6A,7,10,10A-tetrahydro-6,6,9-trimethyl-6H-dibenzo[B,D]pyran
Descripción general
Descripción
JWH-133 is a synthetic cannabinoid that acts as a potent and selective agonist for the cannabinoid receptor type 2 (CB2). It was discovered by John W. Huffman, after whom it is named. The compound is known for its high selectivity towards CB2 receptors over CB1 receptors, making it a valuable tool in scientific research, particularly in the study of the endocannabinoid system and its role in various physiological and pathological processes .
Aplicaciones Científicas De Investigación
JWH-133 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of synthetic cannabinoids and their chemical properties.
Biology: Employed in research on the endocannabinoid system, particularly in understanding the role of CB2 receptors in immune modulation and inflammation.
Medicine: Investigated for its potential therapeutic effects in conditions such as neurodegenerative diseases, cancer, and inflammatory disorders. .
Industry: Utilized in the development of new pharmaceuticals targeting the endocannabinoid system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of JWH-133 involves several steps, starting from commercially available precursorsThe reaction conditions typically involve the use of strong bases and organic solvents under controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
While specific industrial production methods for JWH-133 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities. Quality control measures would be essential to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
JWH-133 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in JWH-133, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of analogs with different side chains .
Mecanismo De Acción
JWH-133 exerts its effects primarily through its action on CB2 receptors. By binding to these receptors, it activates various signaling pathways that modulate immune responses, reduce inflammation, and protect against neurotoxicity. The compound’s high selectivity for CB2 receptors over CB1 receptors minimizes psychoactive effects, making it a safer option for therapeutic use .
Comparación Con Compuestos Similares
Similar Compounds
Dimethylbutyl-Delta-8-THC: Similar in structure but with a hydroxy group on the phenol structure, leading to different receptor activity.
WIN 55,212-2: Another synthetic cannabinoid with activity at both CB1 and CB2 receptors.
HU-210: A potent synthetic cannabinoid with high affinity for both CB1 and CB2 receptors
Uniqueness of JWH-133
JWH-133’s uniqueness lies in its high selectivity for CB2 receptors, which allows it to modulate immune responses and reduce inflammation without the psychoactive effects associated with CB1 receptor activation. This makes it a valuable tool in both research and potential therapeutic applications .
Propiedades
IUPAC Name |
(6aR,10aR)-6,6,9-trimethyl-3-(2-methylpentan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O/c1-7-12-21(3,4)16-9-10-17-18-13-15(2)8-11-19(18)22(5,6)23-20(17)14-16/h8-10,14,18-19H,7,11-13H2,1-6H3/t18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBFLLZNALVODA-RBUKOAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)C1=CC2=C(C=C1)C3CC(=CCC3C(O2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C)(C)C1=CC2=C(C=C1)[C@@H]3CC(=CC[C@H]3C(O2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426077 | |
| Record name | JWH-133 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
259869-55-1 | |
| Record name | JWH 133 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=259869-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylbutyl-1-deoxy-delta(9)-THC | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0259869551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-133 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-133 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDG8048RDA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: JWH133 acts as an agonist of CB2R, meaning it binds to the receptor and activates it. [, , , , ] This activation triggers various downstream effects, primarily through the Gi/o signaling pathway. These effects include:
- Inhibition of adenylyl cyclase activity: JWH133 binding reduces cAMP production, impacting various cellular processes. []
- Modulation of immune responses: JWH133 can suppress inflammatory responses by influencing cytokine production and immune cell activity. [, ]
- Neuroprotective effects: JWH133 has shown potential in reducing neuronal damage in stroke models by promoting neurogenesis and reducing inflammation. []
- Potential anti-fibrotic effects: Studies suggest JWH133 may limit collagen production by human fibroblasts, potentially impacting wound healing and fibrotic diseases. []
A: CB2R is primarily found on immune cells but is also expressed in the central nervous system, including microglia and neurons. [] Following a stroke, CB2R expression increases, suggesting a role in the brain's response to injury. [] Research indicates that JWH133, through CB2R activation, may contribute to stroke recovery by:
- Promoting neuroblast migration: JWH133 appears to enhance the migration of neuroblasts, precursor cells to neurons, towards the stroke-damaged area. This migration is crucial for neurogenesis, the formation of new neurons, which can aid in functional recovery. []
- Improving sensorimotor function: Studies using animal models of stroke have shown that JWH133 treatment is associated with improved performance in behavioral tests assessing sensorimotor skills, suggesting a positive impact on functional recovery. []
A: JWH133 exhibits a bias towards G-protein signaling pathways upon CB2R activation. [] This contrasts with some other cannabinoid classes, such as classic cannabinoids like Δ9-tetrahydrocannabinol, which show little to no efficacy in activating certain non-canonical pathways, like β-arrestin recruitment. [] This difference in functional selectivity highlights the complexity of CB2R signaling and the diverse pharmacological profiles of different cannabinoid ligands. Understanding these distinct signaling biases is crucial for developing targeted therapies with improved efficacy and reduced side effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



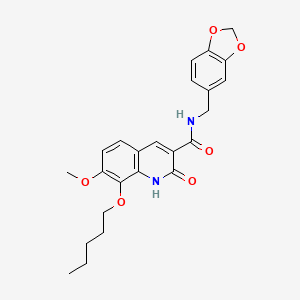
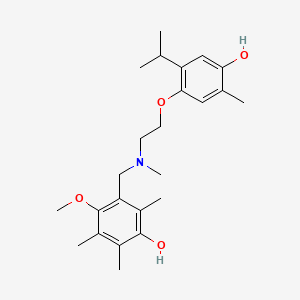
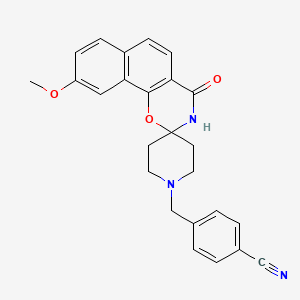
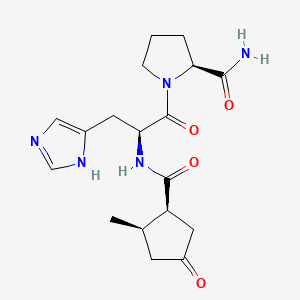

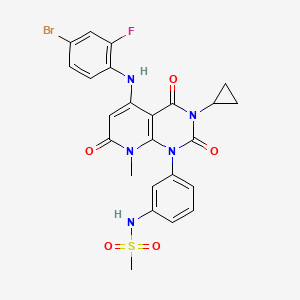


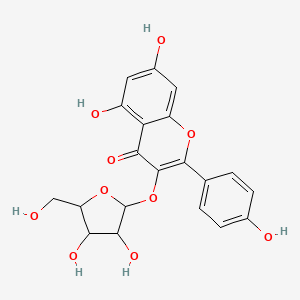
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1673115.png)
